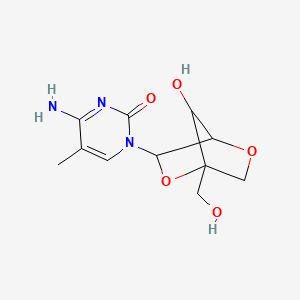

5-Methyl-2'-O,4'-C-methylenecytidine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

847650-87-7 |

|---|---|

Formule moléculaire |

C11H15N3O5 |

Poids moléculaire |

269.25 g/mol |

Nom IUPAC |

4-amino-1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidin-2-one |

InChI |

InChI=1S/C11H15N3O5/c1-5-2-14(10(17)13-8(5)12)9-6-7(16)11(3-15,19-9)4-18-6/h2,6-7,9,15-16H,3-4H2,1H3,(H2,12,13,17)/t6-,7+,9-,11+/m1/s1 |

Clé InChI |

NELYIRACPIJATH-SZVQBCOZSA-N |

SMILES isomérique |

CC1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O |

SMILES canonique |

CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)CO)O |

Origine du produit |

United States |

Foundational & Exploratory

Structure and properties of bridged nucleic acids (BNAs)

An In-depth Technical Guide to Bridged Nucleic Acids (BNAs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bridged Nucleic Acids (BNAs) represent a significant advancement in nucleic acid chemistry, offering enhanced properties for a wide range of applications in research, diagnostics, and therapeutics.[1][2] These synthetic analogues of nucleic acids are characterized by a covalent bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the sugar moiety into a specific conformation.[1][2] This structural constraint pre-organizes the oligonucleotide for hybridization, leading to several advantageous properties, including superior binding affinity to complementary DNA and RNA strands, remarkable thermal stability, and enhanced resistance to nuclease degradation.[1][2][3]

This technical guide provides a comprehensive overview of the structure, properties, and applications of BNAs, with a focus on their use in the development of antisense oligonucleotides (ASOs). It includes a detailed comparison of different BNA analogues, quantitative data on their performance, and protocols for their synthesis and evaluation.

The Structure of Bridged Nucleic Acids

The defining feature of a BNA is the bridge that restricts the flexibility of the ribose ring. This bridge locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes, such as RNA-RNA and RNA-DNA helices.[1][4] This pre-organized conformation reduces the entropic penalty of hybridization, leading to a significant increase in binding affinity.[1]

The first generation of BNAs, known as Locked Nucleic Acids (LNAs), features a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon.[1][5] Subsequent generations have introduced different bridge chemistries to further modulate the properties of the resulting oligonucleotides. These include Ethylene-bridged Nucleic Acids (ENAs) and various 2',4'-BNANC analogues with modified bridges.[6]

Below is a diagram illustrating the fundamental structural difference between a natural DNA nucleotide and a BNA nucleotide.

Enhanced Properties of BNA-Modified Oligonucleotides

The incorporation of BNA monomers into oligonucleotides imparts several beneficial properties compared to unmodified DNA or RNA.

Thermal Stability

BNA-modified oligonucleotides exhibit significantly higher thermal stability (Tm) when hybridized to complementary DNA or RNA strands. This is a direct consequence of the pre-organized C3'-endo conformation, which minimizes the entropic penalty of duplex formation. The increase in Tm is typically in the range of +2 to +10°C per BNA modification.[7]

Table 1: Thermal Stability (Tm) of BNA-Modified Oligonucleotides

| BNA Modification | Target Strand | ΔTm per modification (°C) | Reference |

| LNA | RNA | +2 to +10 | [7] |

| LNA | DNA | +2 to +8 | [8] |

| ENA | RNA | +5 | [6] |

| 2',4'-BNANC | RNA | +4.7 to +7.0 | [8] |

Nuclease Resistance

The constrained structure of BNAs provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases. This increased stability is crucial for in vivo applications where oligonucleotides are exposed to a variety of nucleolytic enzymes. Some BNA analogues, such as ENA, have demonstrated significantly higher nuclease resistance compared to both natural DNA and even phosphorothioate-modified oligonucleotides.[6]

Table 2: Nuclease Resistance of BNA-Modified Oligonucleotides

| BNA Modification | Nuclease Resistance vs. DNA | Nuclease Resistance vs. LNA | Reference |

| LNA | Significantly more stable | - | [7] |

| ENA | ~400 times more resistant | ~80 times more resistant | [6] |

| 3'-amino-2',4'-LNA | Greater than PS-modified oligos | - | [9] |

| 2',4'-BNANC | Significantly more resistant | More resistant | [8] |

Binding Affinity and Specificity

The high binding affinity of BNAs allows for the use of shorter oligonucleotides while maintaining strong and specific binding to the target sequence. This is particularly advantageous for applications requiring high specificity, such as SNP genotyping and allele-specific PCR.[10] The enhanced discriminating power of BNA probes allows for the reliable detection of single-base mismatches.[10]

Mechanism of Action in Antisense Therapeutics

A major application of BNAs is in the design of antisense oligonucleotides (ASOs). ASOs are short, single-stranded nucleic acid sequences that can bind to a specific mRNA and modulate its function. BNAs are incorporated into ASOs to enhance their potency, stability, and delivery.

The primary mechanism of action for many BNA-based ASOs is the recruitment of RNase H, a cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex.[3] To achieve this, ASOs are often designed as "gapmers," which consist of a central block of DNA monomers flanked by BNA-modified wings. The BNA wings provide high binding affinity and nuclease resistance, while the central DNA gap is recognized by RNase H upon hybridization to the target mRNA, leading to its degradation.[11]

Experimental Protocols

Solid-Phase Synthesis of BNA Oligonucleotides

BNA-modified oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.[6][12]

Protocol:

-

Support Preparation: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the desired 3'-terminal nucleoside.

-

DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Coupling: Activate the BNA phosphoramidite monomer using an activator (e.g., 5-ethylthio-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

-

Repeat: Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection: After the final coupling cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups using a concentrated ammonia (B1221849) solution.

-

Purification: Purify the full-length oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Thermal Melting (Tm) Analysis

Tm is determined by monitoring the change in UV absorbance of an oligonucleotide duplex as the temperature is increased.

Protocol:

-

Sample Preparation: Prepare a solution containing the BNA-modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Denaturation and Annealing: Heat the solution to 90-95°C for 5-10 minutes to ensure complete denaturation, then slowly cool to room temperature to allow for annealing.

-

UV Absorbance Measurement: Place the sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute).

-

Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.[13]

Nuclease Resistance Assay

This assay evaluates the stability of BNA-modified oligonucleotides in the presence of nucleases.

Protocol:

-

Oligonucleotide Labeling: Label the 5' end of the BNA-modified oligonucleotide and a control (unmodified) oligonucleotide with a radioactive (e.g., 32P) or fluorescent tag.

-

Incubation with Nuclease: Incubate the labeled oligonucleotides in a buffer containing a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine serum to simulate in vivo conditions) at 37°C.

-

Time Course Sampling: Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA and formamide (B127407) loading dye).

-

Gel Electrophoresis: Separate the intact oligonucleotide from the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Analysis: Visualize the gel by autoradiography or fluorescence imaging and quantify the amount of intact oligonucleotide remaining at each time point to determine the degradation rate.

Signaling Pathways and Therapeutic Applications

BNA-based ASOs have been developed to target a variety of disease-related genes and signaling pathways. For example, ASOs targeting Bcl-2, an anti-apoptotic protein frequently overexpressed in cancer, have been investigated as a therapeutic strategy to induce apoptosis in tumor cells.[14] Another example is the targeting of PCSK9, a protein involved in cholesterol metabolism, to lower LDL cholesterol levels.[10] The high affinity and stability of BNAs make them particularly well-suited for these in vivo applications.

Conclusion

Bridged Nucleic Acids offer a powerful platform for the development of next-generation oligonucleotides for research, diagnostics, and therapeutics. Their unique structural and chemical properties, including enhanced thermal stability, nuclease resistance, and binding affinity, address many of the limitations of unmodified nucleic acids. As our understanding of BNA chemistry continues to grow, we can expect to see an expansion of their applications in areas such as gene silencing, splice modulation, and targeted drug delivery.

References

- 1. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. synoligo.com [synoligo.com]

- 4. Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Transcript-Targeted Therapy Based on RNA Interference and Antisense Oligonucleotides: Current Applications and Novel Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Thermal Stability: The Core Mechanism of 5-Methyl-2'-O,4'-C-methylenecytidine in Oligonucleotides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enhanced thermal stability in synthetic oligonucleotides is a cornerstone of therapeutic and diagnostic development. Increased stability translates to improved target affinity, enhanced in vivo efficacy, and greater specificity. Among the chemical modifications designed to achieve this, 5-Methyl-2'-O,4'-C-methylenecytidine, a type of Locked Nucleic Acid (LNA), stands out for its profound impact on the thermodynamic properties of nucleic acid duplexes. This technical guide delves into the core mechanism behind this enhanced thermal stability, presents relevant quantitative data, and provides detailed experimental protocols for its characterization.

The Dual-Action Mechanism of Stability Enhancement

The significant increase in thermal stability conferred by the incorporation of this compound into an oligonucleotide stems from a synergistic combination of two key structural features: the "locked" sugar conformation of the LNA scaffold and the presence of a methyl group at the 5-position of the cytosine base.

The foundational element of this enhanced stability is the 2'-O,4'-C-methylene bridge that defines it as a Locked Nucleic Acid. This bridge locks the ribose sugar moiety into a rigid C3'-endo conformation, which is the preferred sugar pucker in A-form helices (typical for RNA) and is also found in the RNA component of DNA-RNA hybrids. This pre-organization of the sugar conformation has a profound impact on the thermodynamics of hybridization. By reducing the conformational flexibility of the single-stranded oligonucleotide, the entropic penalty of duplex formation is significantly lowered. In essence, the LNA monomer is already in the correct conformation for binding, leading to a more favorable free energy of hybridization and, consequently, a higher melting temperature (Tm) of the resulting duplex. Several studies have demonstrated that LNA-modified oligonucleotides exhibit unprecedented thermal stabilities when hybridized with their target molecules. The increase in melting temperature can be as significant as +2 to +10°C per LNA monomer incorporated into an oligonucleotide duplex.

Complementing the conformational rigidity of the LNA scaffold is the 5-methyl group on the cytosine base. The addition of this methyl group enhances the thermal stability of the duplex through improved base stacking interactions. The methyl group, being hydrophobic, minimizes unfavorable interactions with water and promotes more effective stacking with adjacent bases in the helix. This results in a more stable and organized helical structure. The methylation of cytosine has been reported to increase the Tm of a B-form duplex by approximately 1°C per modification.

Therefore, the incorporation of this compound into an oligonucleotide leverages both the entropic advantage of the locked sugar conformation and the enthalpic benefit of enhanced base stacking from the 5-methyl group, resulting in a potent, dual-action mechanism for increasing thermal stability.

Quantitative Analysis of Thermal Stability

| Oligonucleotide Sequence (5'-3') | Modification | Expected ΔTm (°C) per modification | Illustrative Tm (°C) |

| GCA TGA TCG TAC | Unmodified | - | 55.0 |

| GCA T(mC)A T(mC)G TAC | 5-Methylcytidine | +1.0 | 57.0 |

| GCA T(LNA-C)A T(LNA-C)G TAC | LNA-Cytidine | +4.0 | 63.0 |

| GCA T(5-Methyl-LNA-C)A T(5-Methyl-LNA-C)G TAC | This compound | +5.0 | 65.0 |

Disclaimer: This table presents illustrative data based on typical reported increases in melting temperature for individual modifications. The actual Tm values will be sequence-dependent and influenced by experimental conditions such as salt and oligonucleotide concentrations.

Experimental Protocols for Thermal Stability Analysis

The thermal stability of oligonucleotides containing this compound is typically determined using UV-Vis spectrophotometry to measure the melting temperature (Tm) and Circular Dichroism (CD) spectroscopy to assess conformational changes.

UV-Vis Thermal Denaturation (Melting Temperature) Analysis

This method measures the change in UV absorbance of an oligonucleotide duplex as it transitions from a double-stranded to a single-stranded state with increasing temperature. The temperature at which 50% of the duplexes are dissociated is the melting temperature (Tm).

Methodology:

-

Oligonucleotide Preparation:

-

Synthesize and purify the unmodified and modified oligonucleotides.

-

Resuspend the single-stranded oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

-

Combine equimolar amounts of the complementary strands in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final duplex concentration is typically between 1-5 µM.

-

-

Annealing:

-

Heat the oligonucleotide solution to 95°C for 5 minutes to ensure complete dissociation of any secondary structures.

-

Allow the solution to cool slowly to room temperature to facilitate proper duplex formation.

-

-

UV-Vis Spectrophotometry:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Transfer the annealed oligonucleotide solution to a quartz cuvette.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/minute).

-

Record the absorbance at each temperature point.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a sensitive technique for monitoring the conformational changes of nucleic acids during thermal denaturation and can provide insights into the helical structure.

Methodology:

-

Sample Preparation:

-

Prepare and anneal the oligonucleotide duplexes as described for the UV-Vis thermal denaturation analysis. The concentration may need to be adjusted based on the instrument and cuvette path length.

-

-

CD Spectrometer Setup:

-

Use a CD spectropolarimeter equipped with a temperature controller.

-

Set the wavelength to a value where the CD signal change upon melting is significant (e.g., 260-280 nm for B-form DNA).

-

-

Thermal Melt Measurement:

-

Equilibrate the sample at the starting temperature.

-

Increase the temperature in a stepwise or ramped manner, recording the CD signal at the chosen wavelength at each temperature point.

-

-

Data Analysis:

-

Plot the CD signal (in millidegrees) versus temperature.

-

The resulting sigmoidal curve can be analyzed to determine the Tm, which is the midpoint of the transition.

-

Additionally, full CD spectra can be recorded at temperatures below and above the Tm to characterize the conformational states of the duplex and single strands.

-

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key structural features and experimental workflows.

Caption: Dual-action mechanism of stability enhancement.

Caption: Workflow for Tm determination by UV-Vis.

Caption: Interplay of factors leading to improved properties.

The Dawn of a New Era in Oligonucleotide Therapeutics: A Technical Guide to Constrained Nucleotide Analogs

For Immediate Release

In the ever-evolving landscape of drug discovery and development, a powerful class of molecules is reshaping the therapeutic frontier: constrained nucleotide analogs. These synthetically modified building blocks of DNA and RNA offer unprecedented control over the properties of oligonucleotides, leading to the development of more potent, stable, and specific therapies for a wide range of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, evolution, and application of these remarkable compounds.

Introduction: Overcoming the Limitations of Natural Nucleic Acids

Standard oligonucleotides, while promising for their ability to target disease-associated genes, face significant hurdles in clinical applications. Their susceptibility to degradation by nucleases and their often-insufficient binding affinity to target RNA molecules limit their efficacy. The development of constrained nucleotide analogs has been a pivotal advancement in addressing these challenges. By "locking" the sugar moiety of the nucleotide into a specific conformation, these analogs pre-organize the oligonucleotide into a structure that is optimal for binding, thereby dramatically increasing its affinity and stability.

The Evolution of Constrained Architectures: LNA and BNA

Among the most significant breakthroughs in this field are Locked Nucleic Acids (LNAs) and Bridged Nucleic Acids (BNAs). These analogs feature a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, effectively locking it in an N-type (RNA-like) conformation.[1] This structural constraint is the key to their enhanced properties.

Subsequent research has led to the development of various BNA architectures with different bridge chemistries and ring sizes, each offering a unique set of properties. For instance, 2',4'-BNA(NC) analogs, which incorporate a six-membered bridged structure with an N-O bond, have demonstrated even higher binding affinity and nuclease resistance compared to first-generation LNAs.[2]

Quantitative Leap in Performance: A Data-Driven Comparison

The incorporation of constrained nucleotide analogs into oligonucleotides leads to a significant and predictable increase in their thermal stability when hybridized to complementary DNA or RNA strands. This is typically quantified by the change in melting temperature (ΔTm) per modification.

| Oligonucleotide Type | Target | Sequence (5'-3') | Tm (°C) | ΔTm per modification (°C) |

| DNA | DNA | GCA TTA ATG CAT | 52.3 | - |

| LNA | DNA | GC A T TA AT G C AT | 76.5 | +2.4 |

| BNA | DNA | GC A T TA AT G C AT | >80 | +2.8 - +5.0 |

| DNA | RNA | GCA UUA AUG CAU | 55.1 | - |

| LNA | RNA | GC A U UA AU G C AU | 80.2 | +2.5 |

| BNA | RNA | GC A U UA AU G C AU | >85 | +3.0 - +6.0 |

Table 1: Comparative melting temperatures (Tm) of DNA, LNA, and BNA oligonucleotides hybridized to complementary DNA and RNA targets. LNA and BNA modifications are indicated in bold. Data compiled from multiple sources.[2][3][4]

The remarkable increase in binding affinity is a direct consequence of the conformational rigidity of the constrained analogs, which reduces the entropic penalty associated with duplex formation. This enhanced affinity allows for the use of shorter oligonucleotides, which can improve specificity and reduce off-target effects.

Key Experimental Protocols

Solid-Phase Synthesis of Oligonucleotides Containing Constrained Nucleotide Analogs

The synthesis of oligonucleotides incorporating LNA or BNA monomers is readily achieved using standard automated phosphoramidite (B1245037) chemistry.[][6][7]

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

-

Protected nucleoside phosphoramidites (standard DNA/RNA and constrained analogs).

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole).

-

Oxidizing solution (e.g., iodine in THF/water/pyridine).

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

-

Anhydrous acetonitrile.

Procedure:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The support is then washed with acetonitrile.

-

Coupling: The next protected phosphoramidite in the sequence is activated by the activator solution and coupled to the 5'-hydroxyl of the preceding nucleoside.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Nuclease Resistance Assay

The enhanced stability of oligonucleotides containing constrained analogs against nuclease degradation can be evaluated using a simple in vitro assay.

Materials:

-

Modified and unmodified (control) oligonucleotides.

-

Nuclease source (e.g., fetal bovine serum, snake venom phosphodiesterase).

-

Appropriate buffer.

-

Polyacrylamide gel electrophoresis (PAGE) apparatus.

-

Gel staining agent (e.g., SYBR Gold).

Procedure:

-

Incubate the oligonucleotides with the nuclease source at a physiological temperature (e.g., 37°C).

-

Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quench the reaction by adding a chelating agent (e.g., EDTA) or by heat inactivation.

-

Analyze the samples by PAGE to visualize the degradation products.

-

The percentage of intact oligonucleotide at each time point is quantified to determine the degradation kinetics.

Mechanism of Action: Antisense Gene Silencing

A primary application of constrained nucleotide analogs is in the development of antisense oligonucleotides (ASOs). These are short, single-stranded synthetic nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate its function. One of the key mechanisms of action for many ASOs is the recruitment of RNase H.

RNase H is a ubiquitous cellular enzyme that recognizes DNA:RNA hybrids and specifically cleaves the RNA strand. By designing ASOs with a central "gap" of DNA-like nucleotides flanked by "wings" of high-affinity constrained analogs (a "gapmer" design), it is possible to create highly potent and specific gene-silencing agents. The constrained analog wings provide enhanced binding affinity and nuclease resistance, while the DNA gap allows for the recruitment of RNase H and subsequent degradation of the target mRNA.[1][8]

The Drug Discovery and Development Workflow

The path from the initial concept to a clinically viable antisense drug involves a rigorous and systematic workflow.

Future Perspectives

The field of constrained nucleotide analogs continues to advance at a rapid pace. Researchers are exploring novel bridge chemistries, backbone modifications, and conjugation strategies to further enhance the therapeutic properties of these molecules. As our understanding of the intricate interplay between structure and function deepens, we can expect the development of even more sophisticated and effective oligonucleotide-based therapies for a growing number of diseases, heralding a new era of precision medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. A brief history of Bridged Nucleic Acids (BNAs) [biosyn.com]

- 3. researchgate.net [researchgate.net]

- 4. Locked Nucleic Acids (LNA) Vs. Bridged Nucleic Acids (BNA) [biosyn.com]

- 6. data.biotage.co.jp [data.biotage.co.jp]

- 7. m.youtube.com [m.youtube.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

Unlocking the Potential of Drug Development: An In-depth Guide to the C3'-endo Conformation of BNA/LNA Monomers

For Researchers, Scientists, and Drug Development Professionals

Bridged Nucleic Acids (BNAs), including Locked Nucleic Acids (LNAs), represent a significant advancement in oligonucleotide therapeutics. Their enhanced binding affinity, specificity, and nuclease resistance stem from a key structural feature: the C3'-endo conformation of their sugar moiety. This technical guide provides a comprehensive overview of this critical conformational characteristic, detailing its structural implications, the experimental methods used for its analysis, and its impact on therapeutic applications.

The Core Principle: The Locked C3'-endo Conformation

BNA/LNA monomers are characterized by a methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the sugar pucker in a C3'-endo (North) conformation, which is characteristic of the A-form helix found in RNA.[1] This pre-organization of the sugar moiety into an RNA-like conformation is the primary reason for the exceptional properties of BNA/LNA-modified oligonucleotides.[1]

The rigid C3'-endo pucker reduces the conformational flexibility of the ribose, leading to a more organized phosphate (B84403) backbone.[2] This structural constraint contributes to improved base stacking and a decrease in the entropic penalty upon duplex formation, resulting in significantly increased thermal stability of LNA-containing duplexes with both DNA and RNA targets.[2]

Quantitative Analysis of BNA/LNA Conformational Properties

The C3'-endo conformation of BNA/LNA monomers profoundly influences the helical geometry and stability of oligonucleotide duplexes. The following tables summarize key quantitative data, comparing BNA/LNA-modified duplexes with canonical B-form DNA and A-form RNA.

Helical Parameters of LNA-Containing Duplexes

The incorporation of LNA monomers alters the standard helical parameters, inducing a shift towards an A-like helical structure.

| Parameter | B-DNA | A-RNA | LNA-DNA Duplex | All-LNA Duplex |

| Helical Twist (°) | ~36 | ~33 | ~30-34 | ~26 |

| Rise per Residue (Å) | ~3.4 | ~2.6 | ~2.8-3.1 | ~3.2 |

| Base Pairs per Turn | ~10.5 | ~11 | ~10.5-12 | ~14 |

| Major Groove Width (Å) | ~12 | ~4 | Wider than A-RNA | ~24-25 |

| Minor Groove Width (Å) | ~6 | ~11 | Intermediate | ~15 |

| Sugar Pucker | C2'-endo (South) | C3'-endo (North) | LNA: C3'-endo; DNA: Mixed C2'/C3'-endo | C3'-endo (North) |

Data compiled from multiple sources.

Thermal Stability of LNA-Modified Oligonucleotides

The locked C3'-endo conformation significantly increases the melting temperature (Tm) of duplexes, a key indicator of thermal stability. The Tm increase is dependent on the number and position of LNA modifications.

| Oligonucleotide Type | Sequence | Tm (°C) | ΔTm per LNA (°C) |

| DNA/DNA | 5'-GTG AAG TGT-3' / 3'-CAC TTC ACA-5' | 50.1 | N/A |

| LNA/DNA | 5'-GT G AAG T GT -3' / 3'-CAC TTC ACA-5' | 68.4 | +6.1 |

| DNA/RNA | 5'-GTG AAG TGT-3' / 3'-CAC UUC ACA-5' | 58.2 | N/A |

| LNA/RNA | 5'-GT G AAG T GT -3' / 3'-CAC UUC ACA-5' | 79.5 | +7.1 |

Note: LNA bases are in bold. Data is illustrative and can vary based on sequence and buffer conditions.

Experimental Protocols for Conformational Analysis

Determining the precise conformation of BNA/LNA monomers and their impact on oligonucleotide structure requires sophisticated biophysical techniques. The following are detailed methodologies for key experiments.

2D NMR Spectroscopy for Sugar Pucker Analysis (DQF-COSY)

Objective: To determine the ratio of N-type (C3'-endo) and S-type (C2'-endo) sugar conformations in LNA-modified oligonucleotides.

Methodology:

-

Sample Preparation:

-

Synthesize and purify the LNA-containing oligonucleotide.

-

Dissolve the oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in 99.96% D₂O to a final concentration of 1-2 mM.

-

Anneal the sample by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

-

-

NMR Data Acquisition:

-

Acquire a 2D Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Typical acquisition parameters include a spectral width of 5000 Hz in both dimensions, 2048 complex points in t₂, and 512 increments in t₁.

-

Set the number of scans per increment based on the sample concentration to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

-

Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.

-

Assign the H1'-H2' cross-peaks for each nucleotide residue.

-

Measure the scalar coupling constant (³J(H1'H2')) from the fine structure of the diagonal and cross-peaks.

-

The magnitude of ³J(H1'H2') is correlated with the sugar pucker conformation:

-

A small ³J(H1'H2') value (1-2 Hz) indicates a predominantly N-type (C3'-endo) conformation.

-

A large ³J(H1'H2') value (8-10 Hz) indicates a predominantly S-type (C2'-endo) conformation.

-

-

For residues undergoing conformational exchange between N and S puckers, the population of each state can be estimated from the observed coupling constant.

-

X-ray Crystallography for High-Resolution Structure Determination

Objective: To obtain a high-resolution three-dimensional structure of an LNA-modified oligonucleotide duplex.

Methodology:

-

Oligonucleotide Synthesis and Purification:

-

Synthesize the LNA-containing oligonucleotide using phosphoramidite (B1245037) chemistry.

-

Purify the oligonucleotide by HPLC to >95% purity.

-

Verify the mass by mass spectrometry.

-

-

Crystallization:

-

Prepare a concentrated solution of the LNA-oligonucleotide (1-5 mM) in a low-salt buffer.

-

Screen a wide range of crystallization conditions using vapor diffusion (hanging or sitting drop) methods. Screening kits from various vendors can be utilized.

-

Typical precipitants include polyethylene (B3416737) glycols (PEGs), salts (e.g., ammonium (B1175870) sulfate, sodium citrate), and organic solvents (e.g., MPD, isopropanol).

-

Vary parameters such as pH, temperature, and the concentration of oligonucleotide and precipitants.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Integrate and scale the diffraction data using appropriate software (e.g., HKL2000, XDS).

-

-

Structure Solution and Refinement:

-

Solve the phase problem using molecular replacement if a homologous structure is available, or by experimental phasing methods such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) using halogenated or heavy-atom-derivatized oligonucleotides.

-

Build an initial model of the LNA-containing duplex into the electron density map using software like Coot.

-

Refine the model against the diffraction data using refinement software (e.g., PHENIX, REFMAC5).

-

Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an LNA-modified antisense oligonucleotide (ASO) in vitro.

Caption: Workflow for evaluating the in vitro efficacy of LNA-modified antisense oligonucleotides.

This comprehensive guide underscores the fundamental importance of the C3'-endo conformation in BNA/LNA monomers. A thorough understanding of its structural consequences and the application of rigorous experimental methodologies are paramount for the successful design and development of next-generation oligonucleotide therapeutics.

References

The Dual Life of a Methyl Group: An In-depth Technical Guide to the Biological Functions of 5-Methylcytosine in RNA and DNA

For Immediate Release

An Essential Epigenetic and Epitranscriptomic Regulator: Unveiling the Critical Roles of 5-Methylcytosine (B146107) in Health and Disease

This whitepaper provides a comprehensive technical overview of 5-methylcytosine (m5C), a pivotal chemical modification that profoundly influences the function of both DNA and RNA. Detailing its regulatory mechanisms, biological significance, and the methodologies for its detection, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. We explore the enzymatic machinery governing m5C, its impact on gene expression and cellular processes, and its emerging role as a biomarker and therapeutic target in a range of pathologies, including cancer and neurological disorders.

Introduction: The Fifth Base and Beyond

5-methylcytosine (m5C) is a modified form of the DNA and RNA base cytosine, where a methyl group is covalently attached to the 5th carbon of the pyrimidine (B1678525) ring.[1] Long recognized as a cornerstone of epigenetics in DNA, often termed the "fifth base," m5C plays a critical role in the stable silencing of gene expression.[2] More recently, the discovery of m5C as a widespread and dynamic modification in various RNA species has unveiled a new layer of gene regulation at the post-transcriptional level, a field known as epitranscriptomics.[3][4] This guide delves into the distinct yet interconnected worlds of m5C in DNA and RNA, exploring the enzymes that write, read, and erase this mark, and its profound functional consequences.

5-Methylcytosine in DNA: A Guardian of the Genome

In mammalian DNA, m5C is the most abundant covalent modification, primarily occurring in the context of CpG dinucleotides (a cytosine followed by a guanine).[2][5] This methylation is a stable, heritable epigenetic mark crucial for normal development and cellular differentiation.[2]

Regulatory Functions of DNA m5C

The primary role of m5C in DNA is the regulation of gene expression, predominantly through transcriptional silencing.[2][6] This is achieved through several mechanisms:

-

Inhibition of Transcription Factor Binding: Methylation of CpG islands, which are CpG-rich regions often located in gene promoters, can directly block the binding of transcription factors, thereby preventing gene transcription.[2]

-

Chromatin Remodeling: m5C is recognized by a class of proteins known as methyl-CpG-binding domain proteins (MBDs).[2] Upon binding, MBDs recruit larger protein complexes that modify histones and remodel chromatin into a condensed, transcriptionally silent state (heterochromatin).[2]

-

Genomic Stability: Methylation of repetitive DNA elements, which constitute a large portion of the human genome, helps to suppress their transposition and maintain genomic integrity.[2]

-

X-Chromosome Inactivation and Genomic Imprinting: m5C is essential for complex processes like the silencing of one X chromosome in females and the parent-of-origin-specific expression of imprinted genes.[7]

The Dynamic Machinery of DNA Methylation

The landscape of DNA methylation is dynamically regulated by three classes of enzymes:

-

Writers (DNA Methyltransferases - DNMTs): These enzymes establish and maintain m5C patterns. DNMT3A and DNMT3B are responsible for de novo methylation, establishing new methylation patterns during development.[6] DNMT1 is the maintenance methyltransferase that copies existing methylation patterns onto the newly synthesized strand during DNA replication, ensuring the faithful inheritance of epigenetic information.[1][6]

-

Erasers (Ten-Eleven Translocation - TET Enzymes): The removal of m5C is an active process initiated by the TET family of dioxygenases (TET1, TET2, TET3).[8] These enzymes iteratively oxidize m5C to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[8][9] 5fC and 5caC are then excised by thymine-DNA glycosylase (TDG) and replaced with an unmodified cytosine through the base excision repair pathway.[8]

-

Readers (Methyl-CpG-Binding Proteins): This diverse group of proteins, including MBDs and others, specifically recognize and bind to m5C, translating the methylation mark into a functional response, such as transcriptional repression.[2]

DNA m5C in Disease

Aberrant DNA methylation is a hallmark of many diseases, particularly cancer.[10]

-

Cancer: Cancers are characterized by global hypomethylation, which can lead to genomic instability, and promoter-specific hypermethylation of tumor suppressor genes, resulting in their silencing.[9][11] The levels of 5hmC are also significantly reduced in many cancers, including those of the prostate, breast, and colon, compared to normal tissues.[10][12]

-

Neurological Disorders: Alterations in DNA methylation patterns have been implicated in various neurological diseases.[13] For instance, changes in m5C and 5hmC levels are associated with neurodevelopmental disorders and neurodegenerative diseases.[13]

5-Methylcytosine in RNA: A New Frontier in Gene Regulation

The presence of m5C in RNA, particularly in abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), has been known for decades.[3] However, recent advancements in sequencing technologies have revealed that m5C is also a widespread modification in messenger RNA (mRNA) and other non-coding RNAs, where it plays a critical role in post-transcriptional gene regulation.[3][14]

Regulatory Functions of RNA m5C

Unlike the generally stable nature of DNA methylation, RNA methylation is a more dynamic process that can rapidly alter the fate of an RNA molecule. The functions of m5C in RNA are diverse and context-dependent:

-

RNA Stability: m5C modification can protect RNA from degradation. For example, in tRNA, m5C can prevent endonucleolytic cleavage, thereby increasing its stability.[15] In mRNA, m5C can enhance stability by recruiting specific RNA-binding proteins.[16]

-

RNA Export: The "reader" protein Aly/REF export factor (ALYREF) recognizes m5C-modified mRNAs and facilitates their export from the nucleus to the cytoplasm for translation.[15][16]

-

Translation Regulation: The impact of m5C on mRNA translation is complex and can be either inhibitory or stimulatory depending on its location within the mRNA and the cellular context.[3][16] For instance, m5C in the 5' untranslated region (UTR) has been shown to reduce translation, while methylation in the 3' UTR can enhance it.[17]

-

tRNA Function: In tRNAs, m5C modifications are crucial for maintaining their structural integrity and regulating codon-anticodon pairing, which influences the efficiency and fidelity of protein synthesis.[15]

The Machinery of RNA Methylation

Similar to DNA, RNA methylation is controlled by a set of dedicated enzymes:

-

Writers (NSUN family and TRDMT1/DNMT2): The primary RNA methyltransferases belong to the NOL1/NOP2/SUN domain (NSUN) family, which includes seven members (NSUN1-7).[16] TRDMT1 (also known as DNMT2) is another key enzyme that methylates tRNAs.[16]

-

Erasers (TET Enzymes and ALKBH1): The demethylation of m5C in RNA is less well understood than in DNA. However, studies have shown that TET enzymes can also oxidize m5C to 5hmC in RNA.[4] Additionally, ALKBH1 has been identified as an RNA demethylase that can remove the methyl group from m5C.[4]

-

Readers (YBX1 and ALYREF): These proteins specifically bind to m5C-modified RNA and mediate its downstream effects. Y-box binding protein 1 (YBX1) recognizes m5C in mRNA and enhances its stability.[16] As mentioned earlier, ALYREF is involved in the nuclear export of m5C-containing mRNAs.[16]

RNA m5C in Disease

The dysregulation of RNA m5C modification is increasingly being linked to various human diseases.

-

Cancer: Many m5C regulatory proteins are aberrantly expressed in cancers and can act as either oncogenes or tumor suppressors.[4][16] For example, the writer NSUN2 is overexpressed in some cancers and promotes cell proliferation, while the reader YBX1 can enhance the stability of cancer-promoting mRNAs.[16]

-

Other Diseases: Beyond cancer, abnormal RNA m5C modifications have been implicated in a range of conditions, including metabolic diseases and viral infections.[3]

Quantitative Analysis of 5-Methylcytosine

The levels of m5C and its derivatives can vary significantly between different tissues and in disease states. Quantitative analysis of these modifications is crucial for understanding their biological roles and for developing biomarkers.

Table 1: Levels of 5-Methylcytosine (m5C) and 5-Hydroxymethylcytosine (5hmC) in Human Tissues

| Tissue | m5C (% of total cytosine) | 5hmC (% of total cytosine) | 5hmC (modifications per 10^6 nucleosides) | Reference |

| Normal Tissues | ||||

| Brain (Thymus) | 1.00 | 0.67 | 1550 | [5][6][18] |

| Brain (general) | 0.98 | - | - | [5] |

| Liver | - | 0.46 | - | [18] |

| Kidney | - | 0.38 | - | [18] |

| Colon | - | 0.45 | - | [18] |

| Rectum | - | 0.57 | - | [18] |

| Lung | - | 0.14-0.18 | - | [18] |

| Placenta | 0.76 | 0.06 | - | [5][18] |

| Sperm | 0.84 | - | - | [5] |

| Heart | - | 0.05 | - | [18] |

| Breast | - | 0.05 | - | [18] |

| Cancer Tissues | ||||

| Colorectal Cancer | Significantly reduced | 0.02-0.06 | - | [18] |

| Prostate Carcinoma | Profoundly reduced | Profoundly reduced | - | [12] |

| Breast Carcinoma | Profoundly reduced | Profoundly reduced | - | [12] |

| Cell Lines | ||||

| HeLa | 0.57-0.85 (range for 6 cell lines) | <0.02 | 31.2 | [5][6][18] |

| HEK293T (control) | - | - | 32.5 | [6] |

| WM-266-4 (Melanoma) | - | - | 12.2 | [6] |

Table 2: Abundance of m5C in RNA

| RNA Type | Abundance (% of total cytosine) | Reference |

| Mammalian mRNA | 0.02 - 0.09 | [14] |

Experimental Protocols for m5C Analysis

A variety of techniques have been developed for the detection and quantification of m5C in both DNA and RNA.

Bisulfite Sequencing (for DNA and RNA)

Bisulfite sequencing is the gold standard for single-base resolution mapping of m5C.[19] The principle relies on the chemical treatment of DNA or RNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893), while m5C residues remain unchanged.[19] Subsequent PCR amplification and sequencing allow for the identification of methylated cytosines.

Detailed Methodology for DNA Bisulfite Sequencing:

-

DNA Extraction and Fragmentation: High-quality genomic DNA is extracted and fragmented to a suitable size (e.g., 200-500 bp) by sonication or enzymatic digestion.[19]

-

Bisulfite Conversion: The fragmented DNA is denatured and treated with sodium bisulfite. This is a critical step, and complete conversion of unmethylated cytosines is essential for accurate results.[19][20] Commercial kits (e.g., Qiagen EpiTect Bisulfite Kit) are often used to standardize this process.[21] The reaction is typically carried out at an elevated temperature (e.g., 55°C) for several hours.[20]

-

DNA Cleanup and Desulfonation: After conversion, the DNA is purified to remove bisulfite and other reagents. A desulfonation step at an alkaline pH is then performed to complete the conversion of the sulfonated uracil intermediate to uracil.[22]

-

PCR Amplification: The bisulfite-converted DNA is amplified using primers specific to the target region. Primer design is crucial and must account for the sequence changes introduced by the bisulfite treatment (all unmethylated 'C's are now 'T's).[19]

-

Sequencing: The PCR products can be sequenced directly (Sanger sequencing) or cloned into vectors for sequencing of individual clones to assess methylation heterogeneity.[20] For genome-wide analysis, next-generation sequencing (NGS) is employed (Whole-Genome Bisulfite Sequencing, WGBS).

-

Data Analysis: The sequenced reads are aligned to a converted reference genome (where all 'C's are converted to 'T's), and the methylation status of each cytosine is determined by comparing the sequenced base to the reference.

Detailed Methodology for RNA Bisulfite Sequencing (RNA-BS-Seq):

The protocol for RNA is similar to that for DNA but includes an initial RNA extraction and a reverse transcription step.

-

RNA Extraction: Total RNA or poly(A)-selected mRNA is extracted, ensuring high quality and integrity.[23]

-

Bisulfite Conversion: The RNA is treated with sodium bisulfite, converting unmethylated cytosines to uracils.[23]

-

RNA Cleanup: The treated RNA is purified.

-

Reverse Transcription: The bisulfite-converted RNA is reverse-transcribed into cDNA using random primers or oligo(dT) primers.[23]

-

Second-Strand Synthesis and Library Preparation: A second cDNA strand is synthesized, and the resulting double-stranded cDNA is used to prepare a sequencing library.[23]

-

Sequencing and Data Analysis: The library is sequenced using NGS, and the data is analyzed similarly to DNA bisulfite sequencing to identify m5C sites.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is an antibody-based method used to enrich for m5C-containing RNA fragments, allowing for transcriptome-wide mapping of m5C.[7][24]

Detailed Methodology for MeRIP-Seq:

-

RNA Isolation and Fragmentation: Total RNA is isolated and fragmented into smaller pieces (typically 100-200 nucleotides) by enzymatic or chemical methods.[7]

-

Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to m5C.[7][24] A portion of the fragmented RNA is kept as an input control.

-

Complex Capture: Protein A/G magnetic beads are added to capture the antibody-RNA complexes.[7][24]

-

Washing and Elution: The beads are washed to remove non-specifically bound RNA, and the enriched m5C-containing RNA is then eluted.[7]

-

Library Preparation and Sequencing: Sequencing libraries are prepared from both the immunoprecipitated RNA and the input control RNA. These libraries are then sequenced using NGS.

-

Data Analysis: The sequencing reads from the IP and input samples are aligned to the reference genome/transcriptome. Peaks of enrichment in the IP sample compared to the input indicate the locations of m5C modifications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the absolute quantification of global m5C and its derivatives in a DNA or RNA sample.

Detailed Methodology for LC-MS/MS:

-

Nucleic Acid Isolation and Digestion: High-purity DNA or RNA is isolated and enzymatically digested into individual nucleosides.

-

Chromatographic Separation: The mixture of nucleosides is separated using liquid chromatography, typically reversed-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the nucleosides and their fragments, allowing for precise identification and quantification.

-

Quantification: The abundance of m5C is determined by comparing its signal intensity to that of unmodified cytosine and often to stable isotope-labeled internal standards.[17] This method can simultaneously quantify m5C, 5hmC, 5fC, and 5caC.

Conclusion and Future Perspectives

5-methylcytosine is a fundamental modification that exerts profound regulatory control over the genome and transcriptome. In DNA, it is a stable epigenetic mark essential for long-term gene silencing and genomic stability. In RNA, it is a dynamic epitranscriptomic mark that fine-tunes post-transcriptional processes, including RNA stability, export, and translation. The dysregulation of m5C in both DNA and RNA is a common feature of human diseases, highlighting the therapeutic potential of targeting the enzymes that regulate this modification.

The continued development of sensitive and high-resolution detection methods will further elucidate the complex interplay between m5C in DNA and RNA and its role in cellular function. A deeper understanding of the context-specific functions of m5C will undoubtedly open new avenues for the diagnosis and treatment of a wide range of diseases, solidifying its status as a master regulator of genetic information.

References

- 1. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA m5C modification: from physiology to pathology and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vital roles of m5C RNA modification in cancer and immune cell biology [frontiersin.org]

- 4. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer | Semantic Scholar [semanticscholar.org]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. m5C Modifications in RNA and Cancer | Proteintech Group [ptglab.co.jp]

- 14. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The bisulfite genomic sequencing protocol [file.scirp.org]

- 17. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

- 18. med.upenn.edu [med.upenn.edu]

- 19. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]

- 21. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis [jove.com]

- 22. researchgate.net [researchgate.net]

- 23. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Revolutionizing Oligonucleotide Therapeutics and Diagnostics: A Protocol for Incorporating Bridged Nucleic Acid (BNA) Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bridged Nucleic Acids (BNAs) represent a significant advancement in nucleic acid chemistry, offering unparalleled stability, binding affinity, and nuclease resistance to oligonucleotides. These properties make BNA-modified oligonucleotides powerful tools in therapeutic applications, such as antisense technology and RNA interference, as well as in advanced diagnostics. This document provides a comprehensive guide, including detailed application notes and experimental protocols, for the successful incorporation of BNA monomers into synthetic oligonucleotides.

BNA monomers are characterized by a covalent bridge between the 2' and 4' positions of the ribose sugar, which locks the sugar moiety into a C3'-endo conformation. This pre-organized structure minimizes the conformational entropy penalty upon hybridization, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.[1][2]

Key Advantages of BNA-Modified Oligonucleotides

The incorporation of BNA monomers imparts several beneficial properties to oligonucleotides:

-

Enhanced Thermal Stability: Each BNA modification can increase the melting temperature (Tm) of a duplex by approximately 2-10°C, with specific values for 2',4'-BNANC ranging from 4.7 to 7.0°C per modification.[1][2] This allows for the design of shorter oligonucleotides with high binding affinity.

-

Superior Nuclease Resistance: The bridged structure provides steric hindrance against enzymatic degradation, significantly increasing the in vitro and in vivo stability of the oligonucleotide compared to unmodified or even some first-generation modified oligonucleotides like Locked Nucleic Acids (LNAs).[1][3]

-

Improved Binding Affinity and Specificity: The rigid conformation of BNA monomers enhances base stacking and leads to stronger and more specific binding to target sequences.[4] This is particularly advantageous for discriminating between single nucleotide polymorphisms (SNPs).

-

Versatility in Design: BNA monomers can be readily incorporated into DNA or RNA sequences using standard phosphoramidite (B1245037) chemistry, allowing for the creation of chimeric oligonucleotides with tailored properties.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of BNA-modified oligonucleotides.

Table 1: Thermal Stability (Melting Temperature, Tm) Enhancement

| Modification Type | Increase in Tm per BNA Monomer (°C) | Reference |

| General BNA | 2 - 10 | [5] |

| 2',4'-BNANC | 4.7 - 7.0 | [1] |

| BNA (comparison with LNA) | 5 - 6 (vs. complementary RNA) | [2] |

Table 2: Comparative Nuclease Resistance

| Oligonucleotide Type | Relative Nuclease Resistance | Reference |

| Unmodified DNA/RNA | Low | [1] |

| LNA-modified | Moderate | [6] |

| 2',4'-BNANC-modified | High | [1][3] |

Experimental Protocols

This section provides detailed protocols for the key steps involved in the synthesis, purification, and analysis of BNA-modified oligonucleotides.

Automated Solid-Phase Synthesis of BNA Oligonucleotides

BNA-modified oligonucleotides are synthesized using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[7][8]

Protocol:

-

Preparation of Reagents:

-

Dissolve BNA phosphoramidite monomers and standard DNA/RNA phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

-

Prepare standard synthesis reagents: detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane), activator solution (e.g., 0.45 M tetrazole in acetonitrile), capping solutions (Cap A and Cap B), and oxidizing solution (e.g., iodine/water/pyridine).

-

-

Instrument Setup:

-

Prime the DNA/RNA synthesizer with the prepared reagents.

-

Install the appropriate solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside of the desired sequence.

-

-

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each monomer addition:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Activation of the incoming BNA or standard phosphoramidite with the activator and subsequent coupling to the free 5'-hydroxyl group. The coupling time for BNA monomers should be optimized, typically ranging from 3 to 10 minutes.[7]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Monitoring Coupling Efficiency: Monitor the stepwise coupling efficiency through trityl cation conductivity measurements. Efficiencies should be greater than 97% for each step.[7]

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and phosphate backbone are removed.

Protocol:

-

Cleavage from Solid Support:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add a solution of concentrated aqueous ammonia (B1221849)/ethanol (3:1 v/v).[7]

-

Incubate at room temperature for 1-2 hours.[7]

-

-

Deprotection:

-

Heat the sealed vial at 55°C for 5-8 hours.[7]

-

For oligonucleotides containing sensitive modifications, milder deprotection conditions, such as using a mixture of aqueous ammonia and methylamine (B109427) (AMA) at 65°C for 10 minutes, may be required.[9]

-

-

Solvent Removal:

-

After cooling, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporate the solvent using a centrifugal vacuum concentrator.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the recommended method for purifying BNA-modified oligonucleotides to achieve high purity.[10][11]

Protocol:

-

Sample Preparation: Dissolve the crude, deprotected oligonucleotide pellet in sterile, nuclease-free water.

-

HPLC System and Column:

-

Use a reverse-phase column suitable for oligonucleotide separation (e.g., C8 or C18).[10]

-

Equilibrate the column with the initial mobile phase conditions.

-

-

Mobile Phases:

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.5.

-

Buffer B: Acetonitrile.

-

-

Gradient Elution:

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of Buffer B into Buffer A. A typical gradient might be from 5% to 50% Buffer B over 30 minutes at a flow rate of 1 mL/min.[10] The optimal gradient may need to be adjusted based on the length and BNA content of the oligonucleotide.

-

-

Fraction Collection and Desalting:

-

Monitor the elution profile at 260 nm.

-

Collect the peak corresponding to the full-length product.

-

Remove the volatile TEAA buffer by repeated co-evaporation with water or by using a desalting column.

-

Analysis and Characterization

The purity and identity of the final BNA-modified oligonucleotide should be confirmed.

a. Purity Analysis by HPLC:

-

Inject a small aliquot of the purified oligonucleotide onto an analytical RP-HPLC or Anion-Exchange (AEX)-HPLC column to assess purity.

b. Identity Confirmation by Mass Spectrometry:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Suitable for routine analysis of oligonucleotides up to approximately 50 bases in length.[12]

-

Electrospray Ionization (ESI) Mass Spectrometry: Preferred for longer or more complex modified oligonucleotides, providing higher accuracy and resolution.[13]

Protocol for Mass Spectrometry Sample Preparation:

-

Dilute the purified oligonucleotide in a suitable matrix solution (for MALDI-TOF) or a compatible solvent system (for ESI-MS).

-

Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.

Experimental Workflows and Signaling Pathways

Workflow for Incorporating BNA Monomers into Oligonucleotides

Caption: Workflow for BNA Oligonucleotide Synthesis and Processing.

Signaling Pathway for Antisense BNA Oligonucleotide Action

BNA-modified antisense oligonucleotides (ASOs), particularly "gapmers," are designed to silence gene expression by recruiting RNase H to cleave the target mRNA.

Caption: Mechanism of Gene Silencing by BNA Gapmer ASOs.

Conclusion

The incorporation of BNA monomers into oligonucleotides offers a robust strategy for enhancing their therapeutic and diagnostic potential. The protocols and data presented herein provide a framework for researchers and drug development professionals to effectively utilize this advanced nucleic acid chemistry. By following these guidelines, it is possible to synthesize, purify, and characterize high-quality BNA-modified oligonucleotides for a wide range of applications, ultimately contributing to the development of next-generation nucleic acid-based technologies.

References

- 1. Bridged Nucleic Acids Reloaded - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Locked Nucleic Acids (LNA) Vs. Bridged Nucleic Acids (BNA) [biosyn.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Bridged Nucleic Acid, BNA Oligonucleotide Synthesis - Bio-Synthesis [biosyn.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. glenresearch.com [glenresearch.com]

- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]

- 13. sg.idtdna.com [sg.idtdna.com]

Application Notes and Protocols: 5-Methyl-2'-O,4'-C-methylenecytidine in Antisense Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2'-O,4'-C-methylenecytidine is a chemically modified nucleoside analog that incorporates two key features beneficial for antisense therapeutics: a 5-methyl group on the cytosine base and a 2'-O,4'-C-methylene bridge, which creates a locked nucleic acid (LNA) conformation. This unique combination of modifications enhances the properties of antisense oligonucleotides (ASOs), leading to improved efficacy and drug-like characteristics.

The 5-methyl modification of cytosine is a well-established strategy in ASO design. It serves to increase the thermal stability of the duplex formed with the target RNA and can reduce the potential for immunostimulatory effects that may be triggered by unmethylated CpG motifs.[1]

The LNA modification, characterized by the methylene (B1212753) bridge between the 2' oxygen and the 4' carbon of the ribose sugar, locks the sugar moiety in a C3'-endo conformation. This pre-organized structure significantly increases the binding affinity of the ASO for its complementary RNA target, with a reported melting temperature (Tm) increase of approximately 3-8 °C per LNA modification.[2][3] This enhanced affinity often translates to greater potency of the ASO.

This document provides detailed application notes on the use of this compound in antisense therapeutics, including quantitative data on its properties, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and relevant experimental workflows.

Data Presentation

The incorporation of this compound into antisense oligonucleotides imparts several advantageous properties. The following tables summarize key quantitative data comparing ASOs modified with this analog to other standard modifications.

Table 1: Thermal Stability of ASOs Containing this compound (5-me-LNA-C)

| Oligonucleotide Composition | Target | ΔTm per Modification (°C) | Reference |

| DNA | RNA | Baseline | [4] |

| 2'-O-Methoxyethyl (MOE) | RNA | +0.9 to +1.2 | [4] |

| Locked Nucleic Acid (LNA) | RNA | +3 to +8 | [3] |

| 2′,4′-BNACOC (a BNA analog) | RNA | High Affinity | [5] |

Note: Specific ΔTm values for 5-me-LNA-C were not explicitly found in a comparative table, but the general range for LNA modifications is provided. The 5-methyl group is known to further enhance duplex stability.

Table 2: In Vivo Potency and Toxicity Profile of LNA-modified ASOs

| ASO Modification | Target | Potency (ED50 in mg/kg) | Hepatotoxicity (ALT Levels) | Reference |

| 2'-O-Methoxyethyl (MOE) | PTEN (rat) | ~2.5 | No significant increase | [6] |

| Locked Nucleic Acid (LNA) | PTEN (rat) | ~1.5 | Significant increase | [6] |

| S-5'-Me-LNA | Not specified | Slightly reduced vs. LNA | Improved therapeutic profile | [7] |

| R-5'-Me-α-L-LNA | PTEN (mouse) | Potent downregulation | Reversed organ weight increase | [8] |

Note: While LNA modifications can enhance potency, they have also been associated with hepatotoxicity.[6] Further modifications to the LNA scaffold, such as the addition of a 5'-methyl group, are being explored to mitigate these toxic effects while retaining high potency.[7][8]

Mandatory Visualizations

Experimental Protocols

Protocol 1: Synthesis of this compound (5-me-LNA-C) Modified Oligonucleotides

This protocol outlines the solid-phase synthesis of ASOs incorporating 5-me-LNA-C phosphoramidites using an automated DNA/RNA synthesizer.

Materials:

-

5'-DMT-5-methyl-2'-O,4'-C-methylenecytidine(N-Bz)-3'-CE phosphoramidite

-

Standard DNA or other modified phosphoramidites (e.g., 2'-MOE)

-

Controlled pore glass (CPG) solid support

-

Standard synthesis reagents: activator, capping reagents, oxidizing agent, deblocking agent (trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

-

Ammonium persulfate for phosphorothioate (B77711) modification (if required)

-

HPLC purification system and columns

Methodology:

-

Synthesizer Setup: Program the DNA/RNA synthesizer with the desired ASO sequence and specify the positions for the incorporation of the 5-me-LNA-C phosphoramidite.

-

Synthesis Cycle: a. Deblocking: Remove the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support. b. Coupling: Activate the 5-me-LNA-C phosphoramidite with the activator and couple it to the 5'-hydroxyl group of the oligonucleotide. A longer coupling time (e.g., 10-15 minutes) may be required for LNA monomers compared to standard DNA phosphoramidites.[3] c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. For phosphorothioate backbones, a sulfurization step is performed instead of oxidation.

-

Repeat Cycles: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the ASO from the CPG support and remove the protecting groups from the nucleobases and phosphate backbone using the appropriate cleavage and deprotection solution.

-

Purification: Purify the full-length ASO from shorter, failed sequences using HPLC.

-

Desalting and Quantification: Desalt the purified ASO and quantify the yield using UV spectrophotometry at 260 nm.

Protocol 2: In Vitro Evaluation of ASO-mediated mRNA Knockdown

This protocol describes a method to assess the potency of 5-me-LNA-C modified ASOs in reducing the expression of a target mRNA in cell culture.

Materials:

-

Mammalian cell line expressing the target gene

-

Cell culture medium and supplements

-

Transfection reagent (for ASOs that are not self-delivering)

-

5-me-LNA-C modified ASO and control ASOs (e.g., mismatch control)

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) machine and reagents (primers and probes for the target gene and a housekeeping gene)

Methodology:

-

Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

ASO Transfection: a. Prepare complexes of the ASO and transfection reagent according to the manufacturer's instructions. b. Add the ASO complexes to the cells at various concentrations to determine a dose-response curve. Include a negative control (transfection reagent only) and a mismatch control ASO.

-

Incubation: Incubate the cells with the ASO complexes for 24-72 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Analysis: a. Perform qPCR using primers and probes specific for the target gene and a housekeeping gene (for normalization). b. Calculate the relative expression of the target gene in ASO-treated cells compared to control-treated cells using the ΔΔCt method.

-

Data Analysis: Plot the percentage of target mRNA reduction as a function of ASO concentration to determine the IC50 value.

Protocol 3: Assessment of Nuclease Resistance

This protocol provides a method to evaluate the stability of 5-me-LNA-C modified ASOs in the presence of nucleases.

Materials:

-

5-me-LNA-C modified ASO and an unmodified DNA control ASO

-

Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)

-

Incubation buffer

-

Gel loading dye

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel staining solution (e.g., SYBR Gold)

-

Gel imaging system

Methodology:

-

Nuclease Digestion: a. Incubate a fixed amount of the ASO with FBS (e.g., 10% in PBS) or a specific nuclease at 37°C. b. Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours). c. Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).

-

PAGE Analysis: a. Mix the samples with gel loading dye and load them onto a denaturing polyacrylamide gel. b. Run the gel to separate the intact ASO from its degradation products.

-

Visualization and Quantification: a. Stain the gel with a fluorescent dye and visualize it using a gel imaging system. b. Quantify the intensity of the band corresponding to the intact ASO at each time point.

-

Data Analysis: Plot the percentage of intact ASO remaining over time to determine the degradation kinetics and half-life of the ASO.

Protocol 4: In Vivo Hepatotoxicity Assessment

This protocol describes a general procedure for evaluating the potential hepatotoxicity of 5-me-LNA-C modified ASOs in a rodent model.

Materials:

-

Rodent model (e.g., mice or rats)

-

5-me-LNA-C modified ASO and a control ASO

-

Sterile saline for injection

-

Blood collection supplies

-

Serum chemistry analyzer

-

Tissue collection and preservation supplies (formalin, liquid nitrogen)

-

Histopathology equipment and reagents

Methodology:

-

Animal Dosing: a. Administer the ASO to the animals via a relevant route (e.g., subcutaneous or intravenous injection) at different dose levels. Include a saline-treated control group. b. Dose the animals according to the study design (e.g., single dose or multiple doses over a period of time).

-

Monitoring: Monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall health.

-

Blood Collection and Analysis: a. Collect blood samples at specified time points. b. Separate the serum and analyze it for markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Necropsy and Tissue Collection: a. At the end of the study, euthanize the animals and perform a gross necropsy. b. Collect the liver and other relevant organs. Weigh the liver. c. Preserve a portion of the liver in formalin for histopathological examination and snap-freeze another portion for molecular analysis.

-

Histopathology: Process the formalin-fixed liver tissue, section it, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A pathologist should examine the slides for signs of liver injury, such as necrosis, inflammation, and steatosis.

-